molecular formula C20H20BrN3O4S B2382750 4-bromo-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide CAS No. 920239-24-3

4-bromo-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide

Cat. No.: B2382750
CAS No.: 920239-24-3
M. Wt: 478.36
InChI Key: ODWBCKZEHIVIPF-UHFFFAOYSA-N
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Description

4-bromo-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide is a complex organic compound that features a bromine atom, an ethoxyphenyl group, a pyridazinyl moiety, and a benzenesulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Pyridazinyl Moiety: This step involves the synthesis of the pyridazinyl ring, which can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced via electrophilic aromatic substitution reactions.

    Formation of the Benzenesulfonamide Structure:

    Bromination: The final step involves the bromination of the compound to introduce the bromine atom at the desired position.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

4-bromo-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Pharmacology: It can be studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biology: It can be used as a tool to study biological processes and pathways, particularly those involving sulfonamide groups.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Inhibition of Enzyme Activity: The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity.

    Receptor Binding: The compound may bind to specific receptors, modulating their activity and downstream signaling pathways.

    Disruption of Protein-Protein Interactions: The compound may interfere with protein-protein interactions, affecting cellular processes and functions.

Comparison with Similar Compounds

4-bromo-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide can be compared with other similar compounds, such as:

    4-bromo-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide: This compound has a methoxy group instead of an ethoxy group, which may affect its chemical properties and biological activity.

    4-chloro-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide: The substitution of bromine with chlorine may result in differences in reactivity and potency.

    This compound derivatives: Various derivatives can be synthesized by modifying the functional groups, leading to compounds with different properties and applications.

Properties

IUPAC Name

4-bromo-N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3O4S/c1-2-27-17-7-3-15(4-8-17)19-11-12-20(24-23-19)28-14-13-22-29(25,26)18-9-5-16(21)6-10-18/h3-12,22H,2,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWBCKZEHIVIPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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